Ethyl 5-chloro-1H-indazole-3-carboxylate

Beschreibung

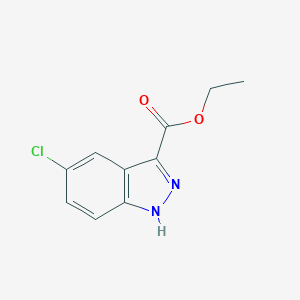

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAFUIELFHCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506968 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-05-6 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloro-1H-indazole-3-carboxylate

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutics for various diseases, including cancer (e.g., Niraparib, Pazopanib), inflammation, and central nervous system disorders.[1][3]

This compound is a key intermediate in the synthesis of more complex, biologically active molecules.[3][4] The chloro-substituent at the 5-position and the carboxylate at the 3-position provide strategic handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[3] This guide provides a comprehensive overview of a robust synthetic route to this valuable building block and details the analytical techniques required for its unambiguous characterization.

Part 1: Strategic Synthesis of the Indazole Core

The construction of the indazole ring can be approached through several synthetic strategies. Classic methods often involve the intramolecular cyclization of o-hydrazinobenzoic acids or the diazotization and reduction of isatins.[5][6][7] However, for scalability and efficiency, modern approaches are often preferred.

The selected strategy for this guide involves the diazotization of an appropriately substituted o-aminophenylacetic acid ester, a method known for its mild conditions and high yields. This pathway leverages readily available starting materials and proceeds through a well-understood reaction mechanism.

Reaction Mechanism: Diazotization and Intramolecular Cyclization

The core of the synthesis is an intramolecular cyclization reaction initiated by diazotization. The process can be broken down into two primary stages:

-

Diazonium Salt Formation: The starting material, an ethyl 2-(2-amino-5-chlorophenyl)acetate derivative, is treated with a diazotizing agent, such as tert-butyl nitrite, in an acidic medium like glacial acetic acid. The primary amino group (-NH₂) performs a nucleophilic attack on the nitrosonium ion (NO⁺), leading to a diazonium salt intermediate after a series of proton transfers and dehydration.

-

Intramolecular Cyclization: The highly reactive diazonium salt is not isolated. Instead, it undergoes a spontaneous intramolecular cyclization. The active methylene group adjacent to the ester carbonyl is sufficiently acidic to be deprotonated, forming a carbanion. This carbanion then attacks the terminal nitrogen of the diazonium group, displacing dinitrogen gas (N₂) and forming the pyrazole ring fused to the benzene ring, yielding the stable 1H-indazole product.

Below is a diagram illustrating the proposed reaction pathway.

Caption: Proposed reaction mechanism for indazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid precursors.[8]

Materials and Reagents:

-

Ethyl 2-(2-amino-5-chlorophenyl)acetate

-

tert-Butyl nitrite (t-BuONO)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography eluent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(2-amino-5-chlorophenyl)acetate (1.0 eq) and dissolve it in glacial acetic acid (approx. 10-15 mL per gram of starting material).

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add tert-butyl nitrite (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound as a solid.

The following diagram outlines the general experimental workflow.

Caption: General workflow for synthesis and purification.

Part 2: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the expected spectrum (in CDCl₃ or DMSO-d₆) would show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the ethyl ester group (a quartet and a triplet). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR identifies all non-equivalent carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester (typically δ > 160 ppm), the aromatic carbons, and the carbons of the ethyl group.[8][9][10]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Characteristic absorption bands for the target molecule include a broad peak for the N-H stretch (around 3300-3100 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1710-1730 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretches.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For this compound (C₁₀H₉ClN₂O₂), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 224.03, with a characteristic isotopic pattern [M+2]⁺ at ~m/z 226 due to the presence of the ³⁷Cl isotope.[13]

Physical and Chromatographic Data

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess purity. The retention factor (Rƒ) value is dependent on the eluent system used (e.g., 3:1 Hexanes/EtOAc).[14]

Summary of Expected Characterization Data

| Analysis Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (δ 7.2-8.2 ppm), NH proton (broad singlet, δ > 10 ppm), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | C=O carbon (~163 ppm), Aromatic/Indazole carbons (δ 110-145 ppm), O-CH₂ carbon (~61 ppm), CH₃ carbon (~14 ppm). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200 (N-H stretch), ~1720 (C=O stretch), ~1620, 1480 (Aromatic C=C stretch), ~750 (C-Cl stretch). |

| Mass Spectrometry | m/z | [M]⁺ at 224.03, [M+2]⁺ at 226.03 (approx. 1/3 intensity of M⁺). |

| Physical Property | Melting Point | Crystalline solid with a defined melting point. |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The described protocol, rooted in established chemical principles, provides a clear pathway from readily available precursors to the final product.[8] The comprehensive characterization plan ensures that researchers can verify the integrity of the synthesized material with a high degree of confidence, enabling its successful application in the development of novel therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mthis compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-chloro-1H-indazole-3-carboxylate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Ethyl 5-chloro-1H-indazole-3-carboxylate, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific ethyl ester has not been publicly deposited, this guide establishes a robust methodological framework for its determination. By leveraging data from structurally analogous indazole derivatives, we present a detailed narrative of the entire analytical pipeline—from synthesis and crystallization to data collection, structure solution, and refinement. This document is designed to serve as a field-guide for researchers, offering not just procedural steps, but the underlying scientific rationale, ensuring a self-validating approach to structural elucidation.

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as a "privileged scaffold" in medicinal chemistry.[1] Their structural resemblance to purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] The specific substituent at the 5-position, a chloro group in this case, and the carboxylate at the 3-position, are critical for modulating the molecule's pharmacokinetic and pharmacodynamic properties.

A precise understanding of the three-dimensional arrangement of atoms within this compound is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information, providing insights into bond lengths, angles, and intermolecular interactions that govern the compound's behavior in a crystalline solid state.[2]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A common synthetic route to 1H-indazole-3-carboxylates involves the diazotization of an appropriate anthranilic acid derivative followed by cyclization. For the target compound, a plausible synthetic pathway is outlined below. The synthesis of the related methyl ester, Mthis compound, has been reported and can be adapted.[3]

Hypothetical Synthetic Protocol:

-

Starting Material: 2-amino-5-chlorobenzoic acid.

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Cyclization: The diazonium salt is then reacted with a suitable reagent, such as ethyl acetoacetate, to facilitate the formation of the indazole ring.

-

Esterification: If the carboxylic acid is formed, it can be esterified to the ethyl ester using ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Crystallization Methodologies

Growing diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Solvent Screening is Crucial: A range of solvents with varying polarities should be tested. For indazole derivatives, common solvents for crystallization include ethanol, methanol, ethyl acetate, and mixtures thereof.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Workflow for Data Collection

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots (reflections). This data is then corrected for various experimental factors and merged to produce a final reflection file.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data provides the "what" (intensities of reflections), but not the "how" (the arrangement of atoms that produced them). The phase information is lost in the experiment, leading to the "phase problem" in crystallography.

Solving the Phase Problem

For small molecules like this compound, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors.

Logical Flow of Structure Solution and Refinement:

Caption: Logical flow of crystallographic structure solution and refinement.

Analysis of the Crystal Structure: A Hypothetical Case Study

While the specific crystal structure of this compound is not available, we can predict some of its key features based on the known structures of similar indazole derivatives. For comparative purposes, we will reference the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide.[2]

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for the title compound, alongside the actual data for a related structure.

| Parameter | Hypothetical: this compound | N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide[2] |

| Chemical Formula | C10H9ClN2O2 | C17H16ClN3O2S |

| Formula Weight | 224.64 | 361.84 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | ~8.5 | 8.1736 (12) |

| b (Å) | ~10.2 | 22.504 (4) |

| c (Å) | ~12.1 | 19.279 (3) |

| α (°) | 90 | 90 |

| β (°) | ~95 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | ~1040 | 3546.2 (10) |

| Z | 4 | 8 |

| R-factor | - | 0.043 |

Molecular Geometry

The indazole ring system is expected to be essentially planar. The ethyl carboxylate group at the 3-position will likely exhibit some rotational freedom, and its conformation will be determined by steric and electronic factors, as well as intermolecular interactions within the crystal lattice.

Intermolecular Interactions

Hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The N-H group of the indazole ring is a hydrogen bond donor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. These interactions are likely to form chains or networks of molecules in the solid state. The presence of the chloro substituent may also lead to halogen bonding interactions.

Conclusion: The Power of Structural Insight

The determination of the crystal structure of this compound would provide invaluable information for medicinal chemists. It would allow for a deeper understanding of its solid-state properties, and the detailed three-dimensional structure would serve as a crucial input for computational modeling and the design of new, more potent analogs. This guide has provided a comprehensive methodological framework to achieve this goal, emphasizing the importance of a rigorous and scientifically sound approach to crystal structure analysis.

References

- 1. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Properties and Solubility of Ethyl 5-chloro-1H-indazole-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 5-chloro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. Indazole cores are privileged structures in medicinal chemistry, serving as crucial building blocks for a wide range of biologically active agents, including those with anti-inflammatory and anti-cancer properties.[1] The specific functionalization of this molecule—a chloro group at the 5-position and an ethyl carboxylate at the 3-position—imparts distinct physicochemical characteristics that are critical to its handling, reactivity, and potential application in drug discovery and development.

Understanding the fundamental physicochemical properties, particularly solubility, is a non-negotiable prerequisite for advancing any compound through the development pipeline.[2] Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause poor bioavailability, dooming a potentially effective drug candidate.[2][3] This guide provides a detailed examination of the known and predicted properties of this compound, explains the scientific rationale behind solubility determination, and offers robust, field-proven protocols for its experimental assessment.

Section 1: Core Physicochemical Profile

The molecular structure of a compound dictates its physical and chemical behaviors. For this compound, the combination of a rigid, aromatic indazole ring system, a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting ester, and a lipophilic chloro substituent creates a nuanced profile. While extensive experimental data for this specific molecule is not publicly available, we can deduce a reliable profile from its constituent parts and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source & Rationale |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |

| Molecular Weight | 224.65 g/mol | Calculated from molecular formula. |

| CAS Number | 1081-05-6 | [4] |

| Appearance | Light yellow or off-white crystalline powder | Inferred from related indazole esters.[1] |

| Melting Point (°C) | Not available | Expected to be significantly lower than the parent carboxylic acid (266-270 °C[5]) due to the absence of dimeric hydrogen bonding. The N-methylated analog, Ethyl 1-methyl-1H-indazole-3-carboxylate, has a melting point of 58 °C.[6] |

| logP (XLogP3) | ~2.8 (Estimated) | The calculated XLogP3 for the corresponding methyl ester is 2.4.[7] The addition of a methylene group in the ethyl ester is expected to increase lipophilicity, raising the logP value. |

| pKa | ~14-15 (Indazole N-H, Estimated) | The carboxylic acid proton of the parent molecule, indazole-3-carboxylic acid, has a predicted acidic pKa of 3.03.[5] However, in the ethyl ester, this acidic proton is absent. The remaining ionizable proton is on the indazole nitrogen, which is weakly acidic with a much higher pKa, typical for N-H protons in similar heterocyclic systems. |

Significance of Key Parameters in Drug Development:

-

Molecular Weight: A value under 500 g/mol is generally favored for oral drug candidates to ensure good absorption, a criterion this molecule meets.

-

logP: This value indicates the lipophilicity of the compound. A logP around 2.8 suggests a good balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption and distribution in the body. However, it also signals that aqueous solubility may be limited.

-

pKa: The lack of an ionizable group in the physiological pH range (1-8) means that the solubility of this compound will not be significantly modulated by pH changes in the gastrointestinal tract. This simplifies formulation efforts but also removes a common strategy for solubility enhancement.

Section 2: Understanding and Predicting Solubility

Solubility, the maximum concentration of a substance that can dissolve in a solvent, is arguably one of the most critical physicochemical parameters in drug discovery.[3] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound's most stable crystalline form in a solvent.[8] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 24-72 hours).[9][10] This value is fundamental for pre-formulation and late-stage development.[11]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (usually DMSO), begins to precipitate in an aqueous buffer.[12] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[13] Kinetic solubility assays are high-throughput and widely used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[10][14]

The distinction is critical: a high kinetic solubility value can be misleading, masking the true, lower thermodynamic solubility that will ultimately govern the compound's behavior in a final formulation.[13]

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

Predicted Solubility Profile: Based on its structure—a planar, aromatic system with a lipophilic chloride and an ester group—this compound is predicted to have low aqueous solubility. The ester can act as a hydrogen bond acceptor, but the molecule lacks strong hydrogen bond donors to interact favorably with water.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Water, PBS (pH 7.4) | Polar, Protic | Insoluble / Very Low | The molecule is largely non-polar and lacks functional groups that readily ionize or form strong hydrogen bonds with water.[15] |

| Methanol, Ethanol | Polar, Protic | Sparingly Soluble | The alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the ester and indazole nitrogens. |

| Dichloromethane (DCM) | Aprotic | Soluble | A common solvent for non-polar to moderately polar organic compounds. |

| Ethyl Acetate | Polar, Aprotic | Soluble | The ester functionality of the solvent is compatible with the solute's ester group. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Freely Soluble | DMSO is a powerful, universal organic solvent capable of dissolving a wide range of polar and non-polar compounds.[15][16] |

Section 3: Authoritative Protocol for Thermodynamic Solubility Determination

To ensure trustworthy and reproducible data for critical development decisions, the shake-flask method is the gold standard for determining thermodynamic solubility.[9] The following protocol is a self-validating system designed to achieve true equilibrium.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

1. Objective: To determine the maximum equilibrium concentration (thermodynamic solubility) of this compound in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).

2. Materials:

-

This compound (solid, crystalline powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Calibrated Analytical Balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Micro-centrifuge

-

0.22 µm PVDF or PTFE syringe filters

-

HPLC or UPLC system with UV or MS detector

3. Step-by-Step Methodology:

-

Step 1: Compound Preparation

-

Accurately weigh approximately 1-2 mg of the solid compound into a pre-weighed 2 mL glass vial. The exact mass should be recorded.

-

Causality: Using a sufficient excess of solid material is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[9]

-

-

Step 2: Solvent Addition

-

Add 1.0 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Causality: A precise volume of solvent is required for an accurate final concentration calculation. Glass vials are used to prevent potential adsorption of the compound onto plastic surfaces.

-

-

Step 3: Equilibration

-

Securely cap the vial and place it on a temperature-controlled orbital shaker.

-

Agitate the slurry at a consistent speed (e.g., 250 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.[17]

-

Causality: Continuous agitation and prolonged incubation are essential to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[2][8] Temperature control is vital as solubility is temperature-dependent.[8]

-

-

Step 4: Phase Separation

-

After incubation, remove the vials and allow the undissolved solid to settle for 30 minutes.

-

Carefully withdraw an aliquot of the supernatant (e.g., 500 µL) and filter it through a 0.22 µm syringe filter to remove all particulate matter. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.

-

Causality: This step is crucial for an accurate measurement. Failure to remove all undissolved particles will lead to an overestimation of solubility, as these particles can dissolve during the subsequent dilution and analysis steps.[18]

-

-

Step 5: Sample Quantification

-

Prepare a calibration curve using known concentrations of the test compound dissolved in an organic solvent like DMSO or ACN.

-

Dilute the filtered supernatant with a suitable organic solvent (e.g., 1:10 or 1:100 with ACN) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and calibration standards via a validated HPLC-UV or LC-MS/MS method.[16]

-

Causality: A robust, validated analytical method ensures that the concentration measurement is accurate and specific for the compound of interest, avoiding interference from any potential impurities or degradants.[18]

-

-

Step 6: Data Analysis

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the aqueous buffer by correcting for the dilution factor. The result is typically expressed in µg/mL or µM.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound possesses a physicochemical profile characteristic of many modern drug discovery lead compounds: moderate molecular weight, significant lipophilicity (estimated logP ~2.8), and a predicted low intrinsic aqueous solubility. Its non-ionizable nature in the physiological pH range presents both a challenge and an opportunity for formulation scientists. While this guide provides a robust, scientifically-grounded framework for understanding and predicting its properties, it is imperative that these predictions are confirmed through rigorous experimental validation. The detailed shake-flask protocol provided herein represents the authoritative method for generating the reliable thermodynamic solubility data required to make informed decisions in any research or drug development program. Accurate characterization is the bedrock upon which successful development is built.

References

- 1. chemimpex.com [chemimpex.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. rheolution.com [rheolution.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. ETHYL 1-METHYL-1H-INDAZOLE-3-CARBOXYLATE CAS#: 220488-05-1 [amp.chemicalbook.com]

- 7. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Solubility Assay | Bienta [bienta.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. ovid.com [ovid.com]

- 14. Solubility Test | AxisPharm [axispharm.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Core in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its unique structural and electronic properties allow for critical interactions with a variety of enzymatic and receptor targets. Ethyl 5-chloro-1H-indazole-3-carboxylate, in particular, serves as a crucial building block in the synthesis of numerous pharmaceutical agents, including kinase inhibitors for oncology and potent anti-inflammatory compounds. The strategic introduction of the chloro substituent at the 5-position and the ethyl carboxylate at the 3-position provides key handles for further molecular elaboration, making the efficient and scalable synthesis of this intermediate a topic of considerable interest in the field of drug discovery and development.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of readily available starting materials and a detailed examination of the underlying reaction mechanisms. The protocols described herein are designed to be self-validating, with a clear rationale for each experimental choice, ensuring both scientific rigor and practical applicability in a research and development setting.

Strategic Approaches to the Indazole Ring System

The synthesis of the 5-chloro-1H-indazole-3-carboxylate core can be approached through several strategic disconnections. Two of the most prominent and industrially relevant methods are the Japp-Klingemann reaction and a route commencing with the functionalization of a substituted nitrotoluene. Each approach offers distinct advantages and relies on a different set of readily accessible starting materials.

Route 1: The Japp-Klingemann Reaction Pathway

The Japp-Klingemann reaction is a classical and highly effective method for the synthesis of hydrazones from β-ketoesters and aryl diazonium salts.[1][2] These hydrazones can then undergo intramolecular cyclization to form the indazole ring system. This pathway is particularly attractive due to its reliability and the commercial availability of the requisite starting materials.

Core Starting Materials for the Japp-Klingemann Route

| Starting Material | Rationale for Selection |

| 4-Chloroaniline | The primary source of the indazole nitrogen atoms and the benzene ring. The chlorine atom at the 4-position directly translates to the desired 5-chloro substitution pattern on the final indazole product. |

| Diethyl 2-acetylmalonate or Ethyl acetoacetate | These β-ketoesters provide the three-carbon unit that will ultimately form the pyrazole portion of the indazole ring, including the C3-carboxylate group. Diethyl 2-acetylmalonate is often preferred as it can directly lead to the desired 3-carboxylate functionality after cyclization and elimination of an acetyl group. |

| Sodium Nitrite | A standard reagent for the diazotization of the primary aromatic amine (4-chloroaniline) to form the reactive diazonium salt intermediate. |

| Ethanol | A common solvent for both the Japp-Klingemann coupling and the subsequent cyclization step. |

| Sodium Acetate or other mild bases | Used to deprotonate the β-ketoester, forming the enolate nucleophile required for the reaction with the diazonium salt. |

Mechanistic Insights: A Stepwise Analysis

The Japp-Klingemann synthesis of this compound is a multi-step process that begins with the formation of a diazonium salt, followed by coupling with a β-ketoester and subsequent cyclization.

-

Diazotization of 4-Chloroaniline: In the presence of a strong acid (e.g., hydrochloric acid) and a cold solution of sodium nitrite, 4-chloroaniline is converted into the corresponding 4-chlorobenzenediazonium chloride. This electrophilic species is the key to initiating the coupling reaction.

-

Japp-Klingemann Coupling: The diazonium salt is then reacted with the enolate of a β-ketoester, such as diethyl 2-acetylmalonate. The enolate acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound. This intermediate is often unstable and undergoes hydrolysis and decarboxylation (or deacetylation) to yield a hydrazone.[2]

-

Fischer-Type Indazole Synthesis (Cyclization): The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization, analogous to the Fischer indole synthesis. This involves tautomerization to an enehydrazine, followed by a[3][3]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indazole ring.

Visualizing the Japp-Klingemann Workflow

References

Strategic Synthesis of 5-Chloro-1H-indazole-3-carboxylate Esters: A Guide to the Jacobson Synthesis and Industrially Viable Alternatives

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

5-Chloro-1H-indazole-3-carboxylate esters are pivotal intermediates in the synthesis of a diverse range of pharmacologically active molecules, including kinase inhibitors and therapeutic agents for neurological disorders. The efficient and scalable construction of this substituted indazole core is a frequent challenge in medicinal and process chemistry. This technical guide provides a comprehensive analysis of the classical Jacobson synthesis, evaluating its mechanistic principles and its applicability—or lack thereof—to the direct synthesis of 3-carboxyindazoles. Recognizing the limitations of the classical route, this document presents a detailed, field-proven, and scalable alternative pathway commencing from 5-chloroisatin. We provide step-by-step protocols, mechanistic rationales for experimental choices, and comparative data to equip researchers and drug development professionals with a robust framework for the synthesis and strategic planning involving this critical heterocyclic scaffold.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its unique ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, makes it highly effective for engaging with biological targets, particularly the hydrophobic pockets of protein kinases.[2] This has led to the development of numerous successful therapeutics. For instance, Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy, and Granisetron, a 5-HT3 receptor antagonist for controlling chemotherapy-induced nausea, both feature the indazole nucleus as a key pharmacophore.[3] The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties, making the synthesis of specific derivatives like 5-chloro-indazole-3-carboxylate esters a subject of intense interest.

The Classical Jacobson Indazole Synthesis: Mechanism and Scope

The Jacobson synthesis, first reported by Jacobson and Huber, is a classical method for forming the indazole ring.[4] The reaction proceeds via an intramolecular cyclization of an N-nitroso derivative of an N-acyl-ortho-toluidine.[5]

2.1. Core Mechanism

The process begins with the N-acetylation of an o-toluidine derivative, followed by nitrosation, typically using nitrous acid (generated in situ from sodium nitrite and a strong acid) or related reagents.[4] The resulting N-nitroso-N-acyl-o-toluidine is unstable and rearranges, leading to an intramolecular azo coupling that forms the indazole ring.[4][6] The acyl group shift is considered a determining step in this transformation.[4]

Caption: Mechanism of the Classical Jacobson Synthesis.

2.2. Limitations for 3-Carboxylate Synthesis

Directly applying the Jacobson synthesis to produce 5-chloro-indazole-3-carboxylate esters is synthetically challenging and not commonly reported. The classical protocol requires an ortho-methyl group on the aniline precursor, which ultimately becomes the C3 position of the indazole. To arrive at a 3-carboxylate, the starting material would need to be a 4-chloro-2-(dicarboalkoxymethyl)aniline derivative, which is a complex and non-standard starting material. The reaction conditions are also not always compatible with the stability of an ester functional group. Consequently, alternative, more direct, and higher-yielding methods are overwhelmingly preferred in practice.

Established Industrial Synthesis: The 5-Chloroisatin Route

The most reliable and scalable pathway to 5-chloro-indazole-3-carboxylic acid and its esters begins with the commercially available and inexpensive starting material, 5-chloroisatin.[7][8] This multi-step process is robust and provides the target compound in high purity and yield.

Caption: Scalable Workflow for Synthesizing Indazole-3-Carboxylate Esters.

3.1. Causality Behind Experimental Choices

-

Step 1: Base-Mediated Hydrolysis: The use of a strong base like sodium hydroxide is essential to hydrolyze the amide bond within the isatin lactam ring, opening it to form the corresponding amino acid salt.[7] This step is driven by the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

-

Step 2: Diazotization and Reduction: The primary aromatic amine is converted to a diazonium salt using sodium nitrite under acidic conditions. This intermediate is highly reactive and is immediately reduced in situ to the corresponding hydrazine. The choice of reducing agent (e.g., sodium sulfite, tin(II) chloride) is critical for achieving a clean conversion without over-reduction.

-

Step 3: Acid-Catalyzed Cyclization: The hydrazine intermediate undergoes an intramolecular cyclization under acidic conditions. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazine moiety, followed by dehydration to form the aromatic indazole ring.[7]

-

Step 4: Fischer Esterification: The resulting carboxylic acid is converted to its corresponding ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction where an alcohol (e.g., methanol, ethanol) serves as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid, is required to protonate the carboxylic acid, activating it for attack by the alcohol.[8]

Experimental Protocols and Data

4.1. Detailed Protocol for Methyl 5-Chloro-1H-indazole-3-carboxylate

This protocol is a synthesized representation of established procedures.[7][8]

Step A: Synthesis of 5-Chloro-1H-indazole-3-carboxylic Acid from 5-Chloroisatin

-

Ring Opening: To a stirred solution of sodium hydroxide (e.g., 2 equivalents) in water, add 5-chloroisatin (1 equivalent) portion-wise. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained. Cool the reaction mixture in an ice bath.

-

Diazotization: Slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). While maintaining the temperature below 5°C, add a solution of sodium nitrite (e.g., 1.1 equivalents) in water dropwise. Stir for 30 minutes.

-

Reduction & Cyclization: In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) in water. Slowly add the cold diazonium salt solution to the reducing solution. A precipitate will form. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete cyclization.

-

Isolation: Cool the mixture and collect the solid product by filtration. Wash the solid thoroughly with cold water and dry under vacuum. The crude 5-chloro-1H-indazole-3-carboxylic acid can be used directly in the next step or recrystallized if necessary.

Step B: Esterification to Mthis compound

-

Reaction Setup: Suspend the crude 5-chloro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol (serving as solvent and reagent).

-

Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.2-0.5 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[8]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which will cause the ester product to precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold methanol. Dry the product under vacuum to yield mthis compound as a solid.[8]

4.2. Representative Data

The following table summarizes typical reaction parameters for the synthesis of the target molecule and its precursors.

| Step | Starting Material | Key Reagents | Solvent | Typical Time | Typical Yield | Reference |

| A | 5-Chloroisatin | NaOH, NaNO₂, HCl, Na₂SO₃ | Water | 4-6 h | 75-85% | [7] |

| B | 5-Chloro-indazole-3-carboxylic acid | Methanol, H₂SO₄ | Methanol | 3-5 h | >75% | [8] |

Conclusion and Future Outlook

While the Jacobson synthesis is a historically significant method for preparing the indazole core, its practical application for the direct synthesis of 5-chloro-indazole-3-carboxylate esters is limited by the complexity of the required starting materials and potential incompatibilities. For researchers and drug development professionals requiring a reliable, scalable, and high-yielding route, the pathway commencing from 5-chloroisatin is the undisputed industry standard. This method leverages inexpensive starting materials and employs robust, well-understood chemical transformations. A thorough understanding of the underlying mechanisms of this route allows for rational optimization and troubleshooting, ensuring the consistent and efficient production of this valuable synthetic intermediate for the advancement of drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]

Topic: Reactivity and Electronic Properties of the Ethyl 5-chloro-1H-indazole-3-carboxylate Scaffold

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules, particularly protein kinase inhibitors.[1][2] This guide provides a detailed examination of a key derivative, Ethyl 5-chloro-1H-indazole-3-carboxylate. We will dissect its electronic architecture to understand the underpinnings of its chemical behavior. The subsequent sections offer a comprehensive analysis of its reactivity, focusing on strategic functionalization at the N1/N2 nitrogen positions, palladium-catalyzed cross-coupling at the C5 position, and modifications of the C3-ester. This document serves as a technical resource, blending theoretical principles with field-proven experimental protocols to empower researchers in leveraging this versatile scaffold for drug discovery and development.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indole. Their unique structural and electronic properties allow them to participate in key binding interactions with a variety of biological targets. This has led to the successful development of several indazole-based drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[2][3]

The subject of this guide, this compound, is a highly valuable building block. Its three distinct functional handles—the pyrazole nitrogens, the C5-chloro group, and the C3-ethyl carboxylate—provide orthogonal points for molecular elaboration, making it an ideal starting point for the synthesis of complex compound libraries.

Electronic Properties and Structural Features

The reactivity of the scaffold is a direct consequence of its electronic landscape. The fusion of an electron-rich pyrazole ring with a benzene ring, modified by two electron-withdrawing groups (EWGs), creates a nuanced electronic profile.

-

Pyrazole Ring: The two nitrogen atoms are the most prominent feature. The N-H proton is acidic and its deprotonation generates the indazolide anion, which is the key nucleophile in N-substitution reactions.

-

C3-Ethyl Carboxylate (-COOEt): This strong EWG significantly increases the acidity of the N1-proton through inductive and resonance effects. It also deactivates the pyrazole ring towards electrophilic attack.

-

C5-Chloro (-Cl): As an EWG, the chlorine atom deactivates the benzene ring towards electrophilic aromatic substitution. However, its primary role in synthesis is to serve as a leaving group in transition-metal-catalyzed cross-coupling reactions.[4]

This electronic arrangement dictates the primary sites of reactivity, which are the N1/N2 positions for nucleophilic attack and the C5 position for metal-catalyzed bond formation.

Diagram 1: Key Reactivity Sites of the Scaffold

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

Biological Activity Screening of Novel Ethyl 5-chloro-1H-indazole-3-carboxylate Derivatives: A Strategic Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Derivatives of this heterocyclic system exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide presents a comprehensive, multi-tiered strategy for the biological activity screening of novel derivatives originating from Ethyl 5-chloro-1H-indazole-3-carboxylate, a versatile synthetic intermediate.[5][6] We move beyond simple protocols to provide the scientific rationale behind the screening cascade, enabling researchers to make informed decisions, generate robust data, and efficiently identify promising lead compounds for further development. This document is structured as a self-validating system, integrating detailed experimental methodologies with data interpretation frameworks and mechanistic insights.

Introduction: The Rationale for a Targeted Screening Strategy

The journey from a novel chemical entity to a therapeutic candidate is contingent on a logical and efficient screening process. The choice of initial assays is not arbitrary; it is a strategic decision informed by the chemical nature of the scaffold and its known biological profile. Indazole derivatives, for instance, are well-documented as potent modulators of protein kinases, enzymes crucial in cell signaling pathways that are often dysregulated in diseases like cancer.[1] This inherent potential directs our primary focus.

Our screening strategy is therefore designed as a funnel, beginning with broad, high-throughput primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to elucidate the mode of action for the most promising "hits." This guide will detail a robust screening cascade targeting three key areas with high therapeutic relevance for indazole derivatives:

-

Anticancer Activity: Leveraging the known success of indazole-based kinase inhibitors.[7][8]

-

Antimicrobial Activity: Exploring the potential to address the growing challenge of drug-resistant pathogens.[4][9][10]

-

Anti-inflammatory Activity: Targeting inflammatory pathways where indazoles have shown promise.[2]

Below is a visualization of the overall strategic workflow.

Caption: Overall Biological Screening Cascade. Max Width: 760px.

Tier 1: Foundational In Vitro Screening

The initial tier of screening is designed to rapidly assess the broad biological effects of the newly synthesized derivatives across the three targeted therapeutic areas. The key here is efficiency, reproducibility, and the ability to generate quantitative data for comparative analysis.

Anticancer Activity: Cytotoxicity Screening

Causality: The primary question is whether the compounds can inhibit cancer cell proliferation or induce cell death. The MTT assay is a gold-standard colorimetric assay for this purpose.[11] It measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[13]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control line (e.g., Human Dermal Fibroblasts, HDFs) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. HDF (Normal) | Selectivity Index (SI)* |

| IND-001 | 15.2 | 25.8 | 19.4 | >100 | >6.5 (for MCF-7) |

| IND-002 | 2.5 | 4.1 | 3.3 | 55.7 | 22.3 (for MCF-7) |

| IND-003 | 89.1 | >100 | 95.2 | >100 | - |

| Doxorubicin | 0.62 | 0.75 | 0.98 | 5.1 | 8.2 (for MCF-7) |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: To determine if the compounds have antibacterial or antifungal properties, the most fundamental parameter to measure is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[15]

-

Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and a fungal strain (Candida albicans) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[15]

-

Compound Plating: In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the test compound at its highest concentration (e.g., 256 µg/mL) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[15] Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth and sterility controls, respectively.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |

| IND-001 | 16 | 64 | >128 |

| IND-002 | 128 | >128 | >128 |

| IND-003 | 8 | 32 | 16 |

| Tetracycline | 2 | 4 | N/A |

| Fluconazole | N/A | N/A | 8 |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition

Causality: Inflammation involves the production of various mediators, including nitric oxide (NO), by macrophages. Overproduction of NO is a hallmark of chronic inflammatory conditions. Therefore, a compound's ability to inhibit NO production in stimulated macrophages serves as an excellent in vitro proxy for potential anti-inflammatory activity.[16] We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response in RAW 264.7 macrophage cells.

-

Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reagent Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration (a stable product of NO).

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.

Tier 2: Mechanistic Elucidation for "Hit" Compounds

Compounds that demonstrate significant potency and selectivity in Tier 1 screening ("hits") are advanced to secondary assays to understand their mechanism of action. This step is crucial for validating the target and guiding lead optimization.

Causality: A low IC₅₀ value in a cytotoxicity screen tells us that a compound kills cells, but not how. For anticancer drug development, it's critical to determine if the compound induces apoptosis (programmed cell death), which is a preferred mechanism, or simply causes necrosis. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the standard method to differentiate these cell death pathways.

Caption: Potential Apoptotic Pathway for an Indazole Derivative. Max Width: 760px.

A promising anticancer hit like IND-002 from our hypothetical data would be subjected to:

-

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).[17]

-

Apoptosis Assay (Annexin V/PI): To quantify the induction of early and late apoptosis.[18]

-

Kinase Inhibition Profiling: Since indazoles are known kinase inhibitors, screening the compound against a panel of relevant kinases (e.g., VEGFR, EGFR, FGFR) can identify specific molecular targets.[1][3]

Tier 3: In Vivo Proof-of-Concept

Causality: Positive results from in vitro assays are essential but not sufficient to predict therapeutic efficacy. A compound must demonstrate activity within a complex biological system. For anti-inflammatory candidates, the carrageenan-induced paw edema model in rodents is a well-established, reproducible, and highly informative in vivo assay for acute inflammation.[19][20] The model's biphasic response allows for mechanistic insights: the early phase (0-2 hrs) is mediated by histamine and serotonin, while the late phase (3-6 hrs) is primarily driven by prostaglandins and COX-2 activity.[21] Inhibition of the late phase often suggests a mechanism similar to that of NSAIDs.

-

Acclimatization: House male Wistar rats (180-200g) for at least one week under standard laboratory conditions to minimize stress.[19][22]

-

Grouping and Dosing: Divide animals into groups (n=6):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution, p.o.)

-

Group II: Carrageenan Control

-

Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group IV-V: Test Compound (e.g., 50 and 100 mg/kg, p.o.) Administer the respective treatments orally 1 hour before inducing inflammation.

-

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[21][23]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[21]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hr | % Inhibition of Edema at 5 hr |

| Carrageenan Control | - | 0% | 0% |

| IND-003 | 50 | 35.4% | 48.2% |

| IND-003 | 100 | 58.1% | 72.5% |

| Indomethacin | 10 | 51.2% | 65.8% |

Conclusion and Future Directions

This guide outlines a systematic and rationale-driven framework for the biological screening of novel this compound derivatives. By employing a tiered approach—starting with broad primary screens for anticancer, antimicrobial, and anti-inflammatory activities, and progressing to targeted mechanistic and in vivo assays—researchers can efficiently identify and validate promising lead compounds. The data generated from this cascade not only selects candidates for further development but also crucially informs the next cycle of synthesis through the establishment of clear Structure-Activity Relationships (SAR).[24] This iterative process of design, synthesis, and screening is the cornerstone of modern drug discovery.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mthis compound [myskinrecipes.com]

- 6. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 5-chloro-1H-indazole-3-carboxylate in Kinase Inhibitor Synthesis

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] Its rigid, bicyclic structure serves as an excellent scaffold for orienting substituents into the active sites of protein kinases, enzymes that are frequently dysregulated in various cancers.[3][4] Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), feature the indazole core, underscoring its clinical significance.[1]

Ethyl 5-chloro-1H-indazole-3-carboxylate is a highly versatile and strategic starting material for building a diverse library of kinase inhibitors. Its utility stems from three key structural features:

-

The N-H group (N1/N2 positions): Provides a reactive site for introducing substituents that can modulate pharmacokinetic properties or explore interactions with the solvent-front region of the kinase active site.

-

The Ethyl Carboxylate at C3: A readily modifiable handle for creating carboxamides. The indazole-3-carboxamide motif is critical for many inhibitors, often acting as a "hinge-binder" by forming key hydrogen bonds with the backbone of the kinase hinge region.[5]

-

The Chlorine Atom at C5: Offers a vector for further chemical modification through cross-coupling reactions or serves as a key electronic and steric feature for binding affinity.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind key experimental choices.

Core Synthetic Transformations and Protocols

The functional handles on this compound allow for a logical and stepwise construction of complex kinase inhibitors. The primary transformations involve derivatization at the N1 position and conversion of the C3-ester into an amide.

N-Alkylation and N-Arylation: Targeting the Solvent-Exposed Region

Scientific Rationale: Modification at the N1 or N2 position of the indazole ring is a common strategy to extend the molecule towards the solvent-exposed region of the ATP-binding pocket. This can enhance potency and selectivity and improve physicochemical properties like solubility. A significant challenge in indazole chemistry is controlling the regioselectivity of this reaction, as alkylation can occur at either the N1 or N2 position.[6] The choice of base and solvent is critical in directing the outcome. Generally, strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF tend to favor the thermodynamically more stable N1 isomer.[6]

Caption: Two-step synthesis of a key kinase inhibitor precursor.

This synthetic sequence effectively utilizes the C3-ester of the starting material to install a substituted aniline moiety, a common feature in type II kinase inhibitors that bind to the DFG-out conformation of the kinase. The resulting product retains the C5-chloro and N1-H positions, providing two additional handles for further diversification to optimize potency and selectivity against specific kinase targets.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the systematic exploration of chemical space around the privileged indazole scaffold. The protocols outlined in this guide provide a robust foundation for researchers, scientists, and drug development professionals to construct novel and potent kinase inhibitors for targeted cancer therapy.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ucc.ie [research.ucc.ie]

Application Notes and Protocols: A Modular Approach to the Synthesis of Pyrazolo[4,3-c]quinolines from Ethyl 5-chloro-1H-indazole-3-carboxylate

Introduction

The pyrazolo[4,3-c]quinoline scaffold is a privileged heterocyclic ring system of significant interest to researchers in medicinal chemistry and drug development.[1] This tricyclic structure is a core component in a variety of compounds exhibiting a broad spectrum of biological activities, including potential as anti-inflammatory agents, anticancer therapeutics, and as ligands for benzodiazepine receptors.[1][2][3][4][5] The diverse pharmacological profiles of pyrazolo[4,3-c]quinoline derivatives necessitate the development of robust and flexible synthetic routes to facilitate the exploration of their structure-activity relationships (SAR).

These application notes provide a comprehensive, step-by-step guide for the synthesis of the pyrazolo[4,3-c]quinoline core, starting from the readily available Ethyl 5-chloro-1H-indazole-3-carboxylate. The proposed synthetic strategy is designed to be modular, allowing for the introduction of chemical diversity at key positions. The protocol leverages modern palladium-catalyzed cross-coupling reactions, offering a reliable and efficient pathway to this valuable heterocyclic system.

Synthetic Strategy Overview

The synthesis of the pyrazolo[4,3-c]quinoline scaffold from this compound is a multi-step process. The overall strategy involves the initial N-arylation of the indazole core, followed by functional group manipulation and a key intramolecular cyclization to construct the quinoline ring.

The proposed synthetic pathway is as follows:

-

N-Arylation: A Buchwald-Hartwig amination is employed to couple this compound with a suitable ortho-haloaniline, for instance, 2-bromoaniline. This step introduces the necessary precursor for the subsequent intramolecular cyclization.

-

Functional Group Interconversion: The ethyl ester at the C3 position of the indazole is hydrolyzed to the corresponding carboxylic acid.

-

Intramolecular Amide Formation: The carboxylic acid is then coupled with the ortho-amino group of the N-aryl substituent to form a lactam, which is a key intermediate for the final cyclization.

-

Reductive Cyclization (Proposed): A final reductive cyclization step would lead to the desired pyrazolo[4,3-c]quinoline core.

This modular approach allows for the variation of the N-aryl group, which can be a powerful tool for tuning the biological activity of the final compounds.

Caption: Proposed synthetic pathway for pyrazolo[4,3-c]quinolines.

Experimental Protocols

Part 1: N-Arylation of this compound

This protocol details the N-arylation of the starting material with 2-bromoaniline using a Buchwald-Hartwig cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7][8][9][10]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| This compound | 201759-19-9 | 224.64 | 1.0 |

| 2-Bromoaniline | 615-36-1 | 172.03 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.05 |

| Xantphos | 161265-03-8 | 578.68 | 0.1 |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL |

Protocol:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), 2-bromoaniline (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cesium Carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-